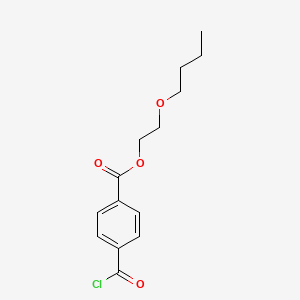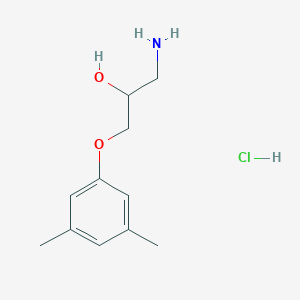
6-Methoxy-1,3-benzoselenazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,3-benzoselenazol-2-amine is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,3-benzoselenazol-2-amine typically involves the condensation of 2-aminobenzoselenazole with methoxy-substituted aromatic aldehydes. One common method includes the reaction of 2-aminobenzoselenazole with 3-methoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,3-benzoselenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Reduced forms of the selenium atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1,3-benzoselenazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and antioxidant activities. It is studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,3-benzoselenazol-2-amine involves its interaction with various molecular targets and pathways. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with target proteins. This interaction can lead to the inhibition of specific enzymes, modulation of signaling pathways, and induction of cellular responses such as apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,3-benzothiazol-2-amine: Similar structure but contains sulfur instead of selenium.
6-Methoxy-1,3-benzoxazol-2-amine: Similar structure but contains oxygen instead of selenium.
2-Amino-6-methoxybenzothiazole: Another sulfur-containing analog with similar biological activities.
Uniqueness
6-Methoxy-1,3-benzoselenazol-2-amine is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules enhances the compound’s potential for therapeutic applications.
Properties
CAS No. |
108129-30-2 |
|---|---|
Molecular Formula |
C8H8N2OSe |
Molecular Weight |
227.13 g/mol |
IUPAC Name |
6-methoxy-1,3-benzoselenazol-2-amine |
InChI |
InChI=1S/C8H8N2OSe/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) |
InChI Key |
CWTIJATXUGAHCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C([Se]2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)


![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)




